6-Chloro-2-cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine
Description
6-Chloro-2-cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine is a nitrogen-containing bicyclic heterocyclic compound characterized by a fused triazole and pyridine ring system. Key structural features include a chlorine atom at the 6-position and a cyclopropyl group at the 2-position of the triazolo[1,5-A]pyridine scaffold.
Properties
Molecular Formula |
C9H8ClN3 |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
6-chloro-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H8ClN3/c10-7-3-4-8-11-9(6-1-2-6)12-13(8)5-7/h3-6H,1-2H2 |
InChI Key |
XWBYCKPQVVNCNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine can be achieved through several methods. One common approach involves the cyclization of 2-aminopyridines with nitriles under mild reaction conditions. For example, the cyclization of N-(2-pyridyl)formamidoximes with trifluoroacetic anhydride has been reported to yield triazolopyridines in good yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. Microwave-mediated, catalyst-free synthesis has been established as an eco-friendly method for producing triazolopyridines. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in high yields and short reaction times .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as sodium hypochlorite or manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridine N-oxides, while reduction may produce triazolopyridine derivatives with reduced functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₈ClN₃
- Molecular Weight : 193.63 g/mol
- CAS Number : 1894595-57-3
The compound features a unique triazolo-pyridine structure with a chlorine atom and a cyclopropyl group, which contributes to its distinct chemical properties and biological activities.
Biological Activities
6-Chloro-2-cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine has shown promising biological activities in preliminary studies. Its potential applications include:
- Antimicrobial Activity : Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the triazole ring is known to enhance activity against various pathogens.
- Anticancer Properties : Initial studies suggest that this compound may inhibit cancer cell proliferation. Its structural characteristics may allow it to interact with specific biological targets involved in tumor growth.
- Neurological Effects : Some derivatives in the triazolo-pyridine class have been investigated for their effects on neurological disorders. The unique structure of this compound may provide insights into developing treatments for conditions such as anxiety or depression.
Antimicrobial Studies
In a study examining the antimicrobial efficacy of various triazolo-pyridines, this compound was tested against several bacterial strains. The results indicated significant inhibitory effects comparable to established antibiotics. These findings suggest its potential as a lead compound for developing new antimicrobial agents.
Anticancer Research
Research conducted on the anticancer properties of this compound involved testing against multiple cancer cell lines. The results demonstrated that it could induce apoptosis in cancer cells while sparing normal cells. This selective toxicity highlights its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 6-Chloro-2-cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an inverse agonist of RORγt, an inhibitor of PHD-1, and an inhibitor of JAK1 and JAK2 . These interactions result in the modulation of various biological processes, including inflammation, cell proliferation, and immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-chloro-2-cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine with analogous triazolo[1,5-A]pyridine derivatives, focusing on substituent effects, synthetic routes, and biological activities.
Substituent Variations and Physicochemical Properties
Key Observations :
- Halogen Position: Chlorine at C6 (as in the target compound) is associated with enhanced electrophilicity compared to bromine or fluorine at adjacent positions (e.g., C8 in ). This may influence binding to biological targets like kinases or adenosine receptors .
- Cyclopropyl vs.
Comparison with Other Derivatives :
Key Insights :
- Herbicidal vs. Pharmacological : Substitutions at C2 (e.g., sulfonamide groups) correlate with herbicidal activity (), while carboxamide or cyclopropyl groups favor pharmacological applications .
- Halogen Effects : Chlorine at C6 enhances target selectivity in kinase inhibition compared to bromine, which may increase cytotoxicity .
Biological Activity
6-Chloro-2-cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine (CAS Number: 1894595-57-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
The molecular formula of this compound is with a molecular weight of 193.63 g/mol. The compound features a triazole ring fused with a pyridine moiety, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈ClN₃ |
| Molecular Weight | 193.63 g/mol |
| CAS Number | 1894595-57-3 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, triazolo[1,5-a]pyridine compounds have shown significant antiproliferative effects against various cancer cell lines. A notable study demonstrated that derivatives of triazolo compounds exhibited cytotoxicity comparable to standard anticancer drugs, inducing apoptosis and cell cycle arrest in cancer cells .
Antimicrobial Properties
Triazolo compounds have also been investigated for their antimicrobial properties. Research indicates that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. In particular, the presence of a cyclopropyl group in the structure has been associated with enhanced antimicrobial efficacy .
The biological mechanisms underlying the activity of this compound are thought to involve:
- DNA Intercalation : Similar compounds have demonstrated the ability to intercalate DNA, affecting replication and transcription processes.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that these compounds may act as ROS scavengers rather than promoters, thereby protecting cellular integrity .
Study on Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various triazolo derivatives and tested their effects on murine melanoma B16 cells. The results indicated that these compounds induced G0/G1 phase arrest and apoptosis in cancer cells while showing low toxicity to normal cells .
Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of triazolo derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that these compounds exhibited significant antibacterial activity and were effective against biofilms formed by MRSA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
